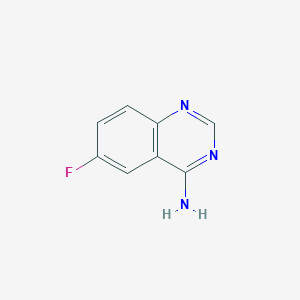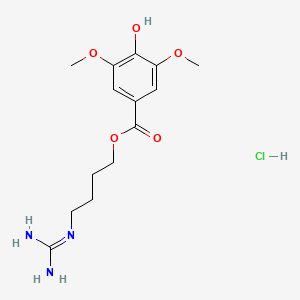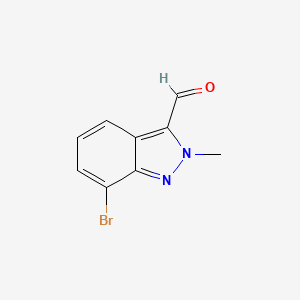![molecular formula C8H6N2O2 B1394220 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190319-18-6](/img/structure/B1394220.png)
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Vue d'ensemble
Description
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mécanisme D'action
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways plays a crucial role in various types of tumors .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including organ development, cell proliferation and migration, and angiogenesis . The compound’s action can therefore influence these processes.
Pharmacokinetics
Similar compounds have been shown to exhibit high total clearance and low oral bioavailability
Result of Action
The inhibition of FGFRs by this compound can lead to significant cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .
Analyse Biochimique
Biochemical Properties
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are crucial for understanding the compound’s potential therapeutic applications in cancer treatment and other diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-metastatic agent . The influence of this compound on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its importance in regulating cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling . This inhibition disrupts the activation of key signaling pathways involved in cell growth and survival, thereby exerting its anti-cancer effects. Additionally, the compound’s ability to modulate gene expression through these pathways highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration, suggesting potential long-term benefits in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating the need for careful dosage optimization in therapeutic applications . These findings underscore the importance of determining the therapeutic window for the compound to maximize its efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with FGFRs. The compound’s metabolism involves enzymatic reactions that modify its structure, potentially affecting its activity and stability . Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetic properties and enhancing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, which is essential for its therapeutic efficacy . Studies have shown that the compound can effectively penetrate cell membranes and reach intracellular targets, further supporting its potential as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with its target proteins . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biological activity . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted aldehydes with pyrrole derivatives in the presence of a base such as potassium hydroxide in methanol at elevated temperatures . Another approach includes the use of triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis routes. These methods focus on optimizing yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
7-azaindole: A related compound with a nitrogen atom in the pyridine ring, used in various pharmaceutical applications.
Uniqueness: 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is unique due to its specific ring fusion pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYWIZUWOGPUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676847 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-18-6 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives interact with the KDM5A Jumonji C (JMJC) domain?
A: The research papers describe the crystal structures of the KDM5A JMJC domain bound to two different this compound derivatives: * Compound N41: 2-((2-chlorophenyl)(2-(4,4-difluoropiperidin-1-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid [].* Compound N47: 2-((2-chlorophenyl)(2-(1-methyl-1H-imidazol-2-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


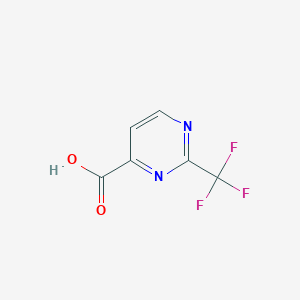
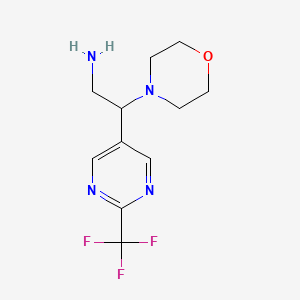
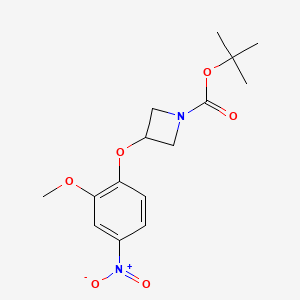
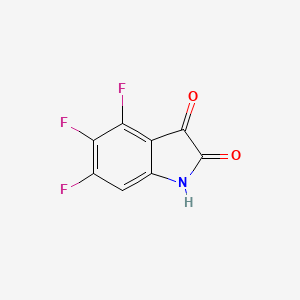
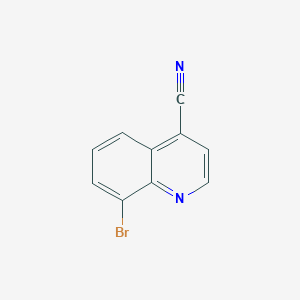
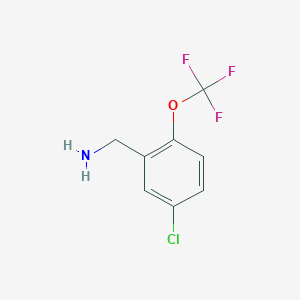
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)

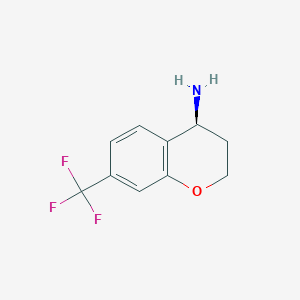
![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)

